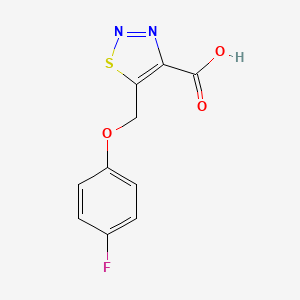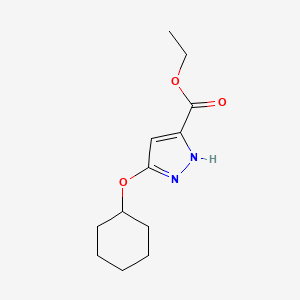
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of substituted malonic esters with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production. The choice of solvents, catalysts, and purification techniques would be crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group or the phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.
Reduction: Reduction can lead to partially or fully hydrogenated pyrimidine rings.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
科学的研究の応用
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The methylthio group and the aromatic rings can participate in hydrophobic interactions, hydrogen bonding, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-Methyl-2-methylthio-4-cyanomethoxypyrimidine
- 3-(Arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine
Uniqueness
2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl groups and the methylthio group provides a versatile scaffold for further functionalization and exploration in various research fields.
特性
分子式 |
C17H14N2OS |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
2-methylsulfanyl-3,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-17-18-12-15(13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChIキー |
ATCAZNLYRPJFNA-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)








![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)

![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)
